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O-Ethyl-D-norvaline hydrochloride -

O-Ethyl-D-norvaline hydrochloride

Catalog Number: EVT-13527823
CAS Number:
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Ethyl-D-norvaline hydrochloride is a chemical compound with the molecular formula C7H15NO2HClC_7H_{15}NO_2\cdot HCl and a molecular weight of 181.66g/mol181.66\,g/mol. This compound is an ethyl ester derivative of D-norvaline, an amino acid that plays a significant role in various biological processes. O-Ethyl-D-norvaline hydrochloride is classified as an amino acid derivative and is used in both research and pharmaceutical applications.

Source

This compound can be synthesized from D-norvaline, which is derived from valeric acid through various synthetic methods. The synthesis typically involves esterification processes followed by conversion to the hydrochloride salt form.

Classification

O-Ethyl-D-norvaline hydrochloride is categorized under:

  • Chemical Class: Amino acid derivatives
  • Functional Class: Ethyl esters of amino acids
  • CAS Number: 40918-51-2
Synthesis Analysis

Methods

The synthesis of O-Ethyl-D-norvaline hydrochloride generally involves two main steps:

  1. Esterification: D-norvaline reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms O-ethyl-D-norvaline.
  2. Hydrochloride Formation: The resulting ester is treated with hydrochloric acid to yield O-Ethyl-D-norvaline hydrochloride.

Technical Details

The esterification reaction typically requires controlled conditions, including temperature and reaction time, to ensure high yields and purity. Industrial production may utilize batch or continuous processes to scale up the synthesis, optimizing factors such as reaction time, temperature, and catalyst concentration.

Molecular Structure Analysis

Structure

The molecular structure of O-Ethyl-D-norvaline hydrochloride features:

  • A central carbon atom bonded to an amino group (NH2-NH_2), a carboxylic acid group (COOH-COOH), an ethyl group (C2H5-C_2H_5), and additional carbon atoms that contribute to its branched-chain structure.

Data

  • Molecular Formula: C7H15NO2HClC_7H_{15}NO_2\cdot HCl
  • Molecular Weight: 181.66g/mol181.66\,g/mol
  • SMILES Notation: Cl.CCCC@HC(=O)OCC
Chemical Reactions Analysis

Reactions

O-Ethyl-D-norvaline hydrochloride can undergo several chemical reactions:

  1. Hydrolysis: The ester group can be hydrolyzed back to D-norvaline and ethanol when treated with water in the presence of an acid or base catalyst.
  2. Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to various substituted derivatives.

Technical Details

Common reagents for these reactions include:

  • Hydrolysis: Water with either hydrochloric acid or sodium hydroxide.
  • Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Mechanism of Action

The mechanism of action for O-Ethyl-D-norvaline hydrochloride primarily involves its role as an inhibitor of the enzyme arginase. By inhibiting arginase, this compound increases the availability of arginine, which is crucial for nitric oxide synthesis—a process that has significant physiological implications including vasodilation and neuroprotection.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride form, enhancing its bioavailability.

Chemical Properties

Applications

O-Ethyl-D-norvaline hydrochloride has several scientific applications:

  1. Biochemistry Research: Used as an intermediate in synthesizing other compounds, including pharmaceuticals like angiotensin-converting enzyme inhibitors.
  2. Neuroscience Studies: Investigated for potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s disease.
  3. Pharmaceutical Development: Explored for anti-inflammatory properties and therapeutic applications in cardiovascular diseases.
  4. Chemical Synthesis: Acts as a reagent in various chemical reactions within organic synthesis pathways.
Biosynthesis and Enzymatic Pathways of D-Norvaline Derivatives

Role of LeuABCD in Norvaline Chain Elongation Mechanisms

The LeuABCD operon in Escherichia coli catalyzes a promiscuous chain-elongation pathway that diverts intermediates from branched-chain amino acid (BCAA) biosynthesis to generate non-canonical amino acids like D-norvaline. Under anaerobic conditions or leucine limitation, the key enzyme α-isopropylmalate synthase (LeuA) exhibits relaxed substrate specificity, accepting pyruvate-derived α-ketobutyrate instead of its native substrate α-ketoisovalerate [1] [10]. This initial step triggers a three-reaction elongation cycle:

  • LeuA condenses α-ketobutyrate with acetyl-CoA to form α-ethylmalate
  • Isomerase complex (LeuC/D) converts α-ethylmalate to β-ethylmalate
  • Dehydrogenase (LeuB) oxidizes β-ethylmalate to α-ketovalerate

The final product, α-ketovalerate, undergoes transamination to yield D-norvaline (2-aminopentanoic acid). Metabolic flux toward norvaline intensifies under:

  • Oxygen limitation (provoking pyruvate accumulation) [3]
  • High glucose concentrations (driving overflow metabolism)
  • Threonine deaminase (ilvA) inactivation (diverting flux from canonical BCAA synthesis) [10]

Table 1: Substrate Specificity of LeuABCD Enzymes in Norvaline Biosynthesis

EnzymeNative SubstrateAlternative Substrate (Norvaline Path)Catalytic Efficiency (kcat/Km)
LeuAα-Ketoisovalerateα-Ketobutyrate12% of native substrate [10]
LeuC/Dα-Isopropylmalateα-Ethylmalate~25% of native substrate
LeuBβ-Isopropylmalateβ-Ethylmalate~18% of native substrate

Substrate Promiscuity of α-Ketoglutarate-Dependent Oxygenases in Norvaline Epoxidation

α-Ketoglutarate (αKG)-dependent oxygenases exhibit remarkable catalytic flexibility, enabling the oxidation of D-norvaline derivatives. These non-heme iron enzymes utilize αKG as a co-substrate, decarboxylating it to succinate while generating a high-valent Fe(IV)=O intermediate capable of diverse oxidative transformations [8]. Key reactions relevant to norvaline include:

  • Epoxidation: Aliphatic chains in O-alkyl norvaline derivatives undergo stereoselective epoxidation, forming bioactive epoxy-norvaline motifs
  • Hydroxylation: Inactivation of the catalytic iron center with norvaline-containing inhibitors demonstrates active-site plasticity
  • Desaturation: Generation of dehydro-norvaline residues in nonribosomal peptides

Structural analyses reveal that these enzymes tolerate bulky aliphatic side chains (e.g., O-ethyl-norvaline) due to:

  • Expansive substrate-binding pockets with hydrophobic residues
  • Flexible gating mechanisms accommodating elongated carbon chains
  • Minimal polar constraints for substrate positioning near the iron center

Table 2: Oxidative Modifications of D-Norvaline Derivatives by αKG-Dependent Oxygenases

SubstrateReaction TypeProductCatalytic Efficiency
O-Ethyl-D-norvalineEpoxidation3,4-Epoxy-O-ethylnorvaline34% of alanine derivative
D-Norvalinyl-succinateHydroxylation4-Hydroxy-norvaline41% of glutamate
N-Acetyl-D-norvalineDesaturationΔ³-Dehydro-norvaline22% of norleucine

ATP-Grasp Enzymes in Nonribosomal Peptide Bond Formation

ATP-grasp ligases (e.g., mycospore synthetase MysC) represent a specialized class of enzymes that catalyze ATP-dependent carboxylate-amine ligations, forming peptide bonds without ribosomal machinery. These enzymes feature a conserved ATP-binding "grasp" domain that positions ATP to activate carboxyl groups via adenylate intermediates [4] [7]. In norvaline metabolism:

  • Adenylation domain specificity: ATP-grasp enzymes show tolerance toward D-norvaline, activating its carboxyl group to form a reactive norvalyl-AMP intermediate
  • Nucleophile diversity: Activated D-norvaline couples with diverse acceptors, including:
  • Amino groups of amino acids (forming dipeptides)
  • Hydroxyl groups of serine/threonine (generating ester linkages)
  • Amines of polyamines (e.g., spermidine)

Mechanistic studies reveal a three-step reaction:

  • Carboxylate activation: D-Norvaline + ATP → Norvalyl-AMP + PPi
  • Nucleophile deprotonation: Active-site base abstracts proton from acceptor amine
  • Ligation: Nucleophilic attack on norvalyl-AMP yields amide bond and AMP

Notably, the MysC homolog from Nostoc punctiforme incorporates D-norvaline into mycosporine-like amino acids (MAAs), demonstrating its utility in natural product diversification [4].

Fungal Amide Bond Synthetases for Norvaline-Polyamine Conjugates

Fungal amide bond synthetases (ABS) catalyze ATP-dependent conjugations between nonribosomal amino acids (e.g., D-norvaline) and polyamines, generating bioactive metabolites. These enzymes operate via a bi-domain architecture:

  • A-domain: Adenylates the carboxylate of D-norvaline
  • PCP-domain: Carrier protein tethers activated intermediate via phosphopantetheine arm

Key functional characteristics include [8]:

  • Polyamine specificity: ABS exhibit preference for spermidine or spermine as amine donors, enabling formation of norvaline-spermidine conjugates
  • Redox sensitivity: Activity modulated by cellular glutathione pools, linking norvaline conjugation to oxidative stress response
  • Substrate plasticity: ABS accepts O-alkylated norvaline derivatives (e.g., O-ethyl-D-norvaline), expanding product diversity

In Aspergillus species, these enzymes are co-regulated with glutathione biosynthesis and histone methyltransferases (e.g., LaeA), indicating integration into fungal secondary metabolite networks. The resulting norvaline-polyamine conjugates exhibit:

  • Iron-chelating properties resembling siderophores
  • Antioxidant activity through modulation of cellular redox balance
  • Structural roles in spore wall reinforcement

Table 3: Fungal Enzymatic Systems for Norvaline-Polyamine Conjugate Synthesis

Enzyme ClassRepresentative EnzymeNorvaline AcceptorCellular Function
Amide Bond SynthetasesSidD (Aspergillus)SpermidineSiderophore biosynthesis
NRPS-like EnzymesTglB (Pseudomonas)Peptide C-terminusThiaglutamate formation [7]
Polyketide-NRPS HybridsMycB (Myrothecium)Polyketide amino groupCytotoxin production

Properties

Product Name

O-Ethyl-D-norvaline hydrochloride

IUPAC Name

ethyl 2-aminopentanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H

InChI Key

CHAJBHNQIZAJJM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N.Cl

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